N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a morpholinoacetamide moiety attached to a benzene ring. The trifluoromethyl group is known for its unique chemical properties, which make this compound valuable in various scientific and industrial applications .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide vary with different dosages in animal models .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with morpholine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is nitrated to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with chloroacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- 2-chloro-5-(trifluoromethyl)phenyl isocyanate
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide is unique due to the presence of the morpholinoacetamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other trifluoromethylbenzenes, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-2-1-9(13(15,16)17)7-11(10)18-12(20)8-19-3-5-21-6-4-19/h1-2,7H,3-6,8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZPLSLWRSDHKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328819 | |
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
297150-40-4 | |
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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